molecular formula C10H15F3N4 B2436648 1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine CAS No. 2320195-86-4

1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine

Cat. No.: B2436648
CAS No.: 2320195-86-4
M. Wt: 248.253
InChI Key: MHMQQWNTJOLROV-UHFFFAOYSA-N
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Description

The compound “1-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-(trifluoromethyl)piperidine)” is a type of 1,2,3-triazole derivative. 1,2,3-triazoles are known for their notable therapeutic importance and are linked with various functional groups . They are stable against metabolic degradation, can engage in hydrogen bonding, and actively involve in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, a series of 1,2,3-triazole hybrids containing amine-ester functionality were synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amounts of cellulose CuI nanoparticles .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS . The presence of polar groups at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives contributes to the overall activity of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,3-triazole derivatives often include reactions with azidoacetamides, β-ketoesters, and acetylacetone . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has also been developed .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are characterized by various analytical techniques, including FTIR, 1H NMR, 13C NMR, and HRMS .

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed innovative synthesis methods involving 1,2,3-triazoles, highlighting the compound's significance in creating trifluoromethyl-substituted triazoles. For instance, a novel one-pot three-component reaction involving arylboronic acids, sodium azide, and active methylene ketones in the presence of Cu(OAc)2 and piperidine yielded 1-aryl-5-trifluoromethyl–1,4,5-trisubstituted 1,2,3-triazoles with high efficiency (Zhang et al., 2013).

Antagonist and Anti-arrhythmic Activities

The compound's derivatives have been evaluated for their biological activities. For example, derivatives with a piperidine group have shown significant 5-HT2 antagonist activity, suggesting their potential in developing novel therapeutic agents (Watanabe et al., 1992). Additionally, piperidine-based derivatives have demonstrated notable anti-arrhythmic activities, highlighting the compound's therapeutic potential (Abdel‐Aziz et al., 2009).

Co-solvent in Li-ion Batteries

The compound has been explored as a co-solvent in Li-ion batteries, where it enhances conductivity and performance due to its favorable chemical properties. This application underscores the compound's role in improving energy storage technologies (Kim et al., 2013).

Schiff and Mannich Bases Synthesis

The synthesis of Schiff and Mannich bases from isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones demonstrates the compound's versatility in organic synthesis, contributing to the development of compounds with potential biological activities (Bekircan & Bektaş, 2008).

Glycosidic Linkages Formation

Research has shown that combinations involving piperidine and trifluoromethyl groups can activate thioglycosides, leading to the formation of glycosyl triflates and diverse glycosidic linkages. This application is crucial in synthesizing complex carbohydrates and glycoconjugates (Crich & Smith, 2001).

Mechanism of Action

The mechanism of action of 1,2,3-triazole derivatives is often evaluated through in vitro assays. For instance, some 1,2,3-triazole hybrids have shown moderate to excellent activity against different microbial strains, including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans, and R. Oryzae .

Future Directions

The future directions in the research of 1,2,3-triazole derivatives could involve the development of novel antimicrobial drugs to combat ever-growing drug-resistant infections effectively . Furthermore, the exploration of other potential applications of 1,2,3-triazoles in the field of medicinal chemistry is also a promising direction .

Properties

IUPAC Name

1-[2-(triazol-1-yl)ethyl]-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4/c11-10(12,13)9-1-4-16(5-2-9)7-8-17-6-3-14-15-17/h3,6,9H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMQQWNTJOLROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCN2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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